[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(oxiran-2-yl)methanone
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Description
The compound contains several functional groups including a thiophene ring, a sulfonyl group, a piperazine ring, and an oxirane ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The sulfonyl group is a sulfur atom bonded to two oxygen atoms and is known for its strong acidity. Piperazine is a six-membered ring containing two nitrogen atoms. Oxirane, also known as an epoxide, is a three-membered ring containing one oxygen atom and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene ring would contribute to the aromaticity of the molecule. The sulfonyl group would likely make the molecule polar and could participate in hydrogen bonding. The piperazine ring could exist in a chair conformation to minimize strain. The oxirane ring would be highly strained due to its three-membered ring structure .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. The thiophene ring could undergo electrophilic aromatic substitution reactions. The sulfonyl group could undergo reactions with nucleophiles. The piperazine ring could undergo reactions with electrophiles at the nitrogen atoms. The oxirane ring could be opened by nucleophiles .Future Directions
Properties
IUPAC Name |
[4-(2,5-dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(oxiran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c1-9-7-12(10(2)20-9)21(17,18)15-5-3-14(4-6-15)13(16)11-8-19-11/h7,11H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJYVSJMHPVXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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